![molecular formula C9H14Cl2N2O2 B1381439 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride CAS No. 66320-62-5](/img/structure/B1381439.png)
2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride” is a chemical compound with the CAS Number: 66320-62-5 . It has a molecular weight of 253.13 and its IUPAC name is 2-amino-2-(4-(aminomethyl)phenyl)acetic acid dihydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H . This indicates the molecular formula of the compound is C9H14Cl2N2O2 .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 253.13 and its molecular formula is C9H14Cl2N2O2 .Applications De Recherche Scientifique
Pharmacological Synthesis :
- Synthesized compounds involving 2-Amino-2-[4-(aminomethyl)phenyl]acetic acid dihydrochloride derivatives have been explored for their pharmacological potential. For instance, the aminomethylation reactions conducted in acetic acid led to the formation of stable crystalline substances with potential pharmacological applications (Agababyan et al., 2002).
Antimicrobial Activities :
- New derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. Compounds like 2-[2-(2,6-Dichlorophenyl)amino]phenylmethyl-3-{4-[(substituted phenyl)amino]-1,3-oxazol-2-yl)-7-chloroquinazolin-4(3H)ones demonstrated significant activity against various microbial strains, suggesting their utility in developing new antimicrobial agents (Patel & Shaikh, 2011).
Electrochemical Properties :
- Research has also delved into the electrochemical properties of derivatives of this compound. These studies focus on enhancing the electrochemical characteristics of materials like poly ortho aminophenol for applications in supercapacitors, demonstrating the compound's relevance in materials science (Kowsari et al., 2019).
Synthesis of Antimicrobial Agents :
- The compound has been used in the synthesis of formazans with antimicrobial properties. This indicates its utility in the development of new antimicrobial agents with potential applications in treating various bacterial and fungal infections (Sah et al., 2014).
Metal Complexes and Antioxidant Studies :
- Studies have explored the synthesis of metal complexes using derivatives of this compound, examining their antioxidant properties and potential inhibitory effects on enzymes like xanthine oxidase (Ikram et al., 2015).
Development of Benzoxazine Analogues for Antibacterial Activity :
- Research has also been conducted on synthesizing 1, 4-Benzoxazine analogues using this compound, with a focus on evaluating their antibacterial activity. This highlights the compound's role in creating new antibacterial agents (Kadian et al., 2012).
Synthesis of Platelet Antiaggregating Molecules :
- The compound has been involved in the synthesis of molecules with platelet antiaggregating activities, suggesting its potential in developing treatments for conditions related to blood coagulation and cardiovascular health (Longobardi et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
2-amino-2-[4-(aminomethyl)phenyl]acetic acid;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.2ClH/c10-5-6-1-3-7(4-2-6)8(11)9(12)13;;/h1-4,8H,5,10-11H2,(H,12,13);2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYASSWTVNWIIJJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C(C(=O)O)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
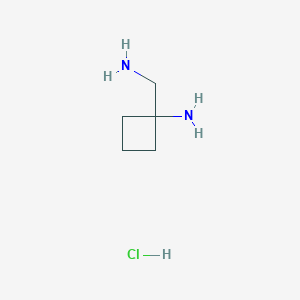

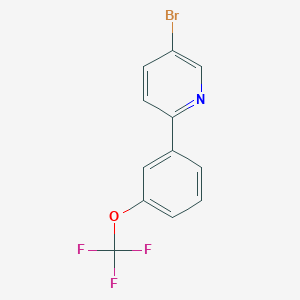
![2-[4-(5-Bromopyridin-2-yl)piperazin-1-yl]ethyl acetate](/img/structure/B1381362.png)
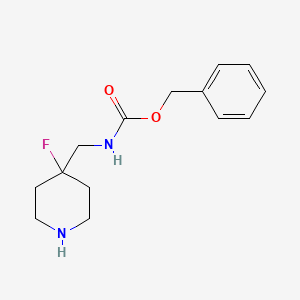
![Tert-butyl tert-butyl 2,9-diazaspiro[5.5]undecane-2,9-dicarboxylate](/img/structure/B1381366.png)
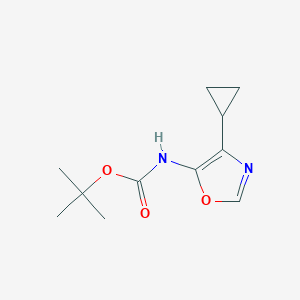
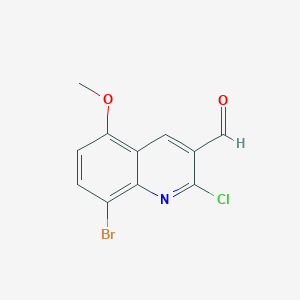
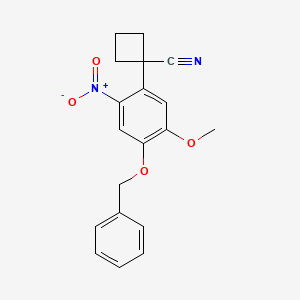
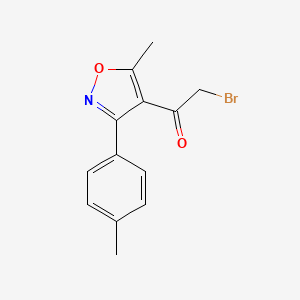

![6-benzyl-8,8-Difluoro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1381376.png)


